Atenolol was first synthesized in the 1970s and has since been widely used in clinical practice. It falls under the category of synthetic organic compounds and is classified as a beta-adrenergic blocking agent. The compound's chemical formula is C14H22N2O3, and it has a molecular weight of 266.34 g/mol.
The synthesis of (R)-(+)-Atenolol involves several key steps that can be performed using various methods.
(R)-(+)-Atenolol possesses a specific three-dimensional structure that contributes to its biological activity.
The structural characterization of Atenolol can be performed using Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide information about the functional groups and connectivity within the molecule.
(R)-(+)-Atenolol can undergo various chemical reactions that are essential for its synthesis and modification.
The primary mechanism of action of (R)-(+)-Atenolol involves selective antagonism of beta-1 adrenergic receptors located predominantly in cardiac tissues.
The selectivity for beta-1 receptors minimizes side effects associated with non-selective beta-blockers, making Atenolol suitable for patients with respiratory issues.
Understanding the physical and chemical properties of (R)-(+)-Atenolol is crucial for its formulation and application.
Standard analytical techniques such as Ultraviolet-visible spectroscopy, Mass spectrometry, and Chromatography are employed to determine these properties accurately.
(R)-(+)-Atenolol has significant applications in both clinical settings and research.
In addition to clinical use, Atenolol serves as a model compound in pharmacological studies exploring beta-blocker mechanisms, drug interactions, and metabolic pathways.
The stereochemical orientation of atenolol enantiomers dictates their pharmacodynamic interactions with β-adrenergic receptors. (R)-(+)-Atenolol and (S)-(−)-Atenolol exhibit differential receptor engagement due to distinct spatial arrangements of their functional groups. The (S)-enantiomer aligns with the β1-adrenoceptor's chiral pocket through three-point attachment: ionic bonding between the protonated amine and Asp113 residue, hydrogen bonding of the secondary hydroxyl group with Asn312, and hydrophobic stabilization by the aryl moiety in the receptor's lipophilic cleft [4] [6]. In contrast, the (R)-enantiomer’s inverted configuration permits only partial binding, lacking optimal hydrogen-bonding geometry and hydrophobic complementarity [2].
Radioligand binding studies using guinea pig cardiac tissue demonstrate this enantioselectivity, revealing a eudismic ratio (affinity ratio of active/inactive enantiomer) of 46 for (S)- vs. (R)-Atenolol [2]. This disparity stems from the receptor’s stereosensitive region, which exhibits allosteric discrimination against the (R)-configuration. Molecular dynamics simulations confirm that (S)-Atenolol stabilizes the β1-adrenoceptor’s active conformation through salt bridge formation and van der Waals contacts, while (R)-Atenolol induces suboptimal receptor alignment [5] [8].
Table 1: Enantioselective Binding Parameters in β1-Adrenoceptors
Parameter | (S)-(−)-Atenolol | (R)-(+)-Atenolol | Experimental Model |
---|---|---|---|
Binding Affinity (pKi) | 7.2 ± 0.3 | 5.1 ± 0.4 | Guinea Pig Heart Membranes [2] |
Dissociation Constant (Kd) | 6.3 nM | 810 nM | Ferret Ventricle [6] |
Eudismic Ratio | 46 | 1 | Radioligand Binding [2] |
ΔG Binding (kcal/mol) | -9.8 | -6.2 | Molecular Docking [5] |
Competitive displacement assays using (−)-[¹²⁵I]-cyanopindolol reveal logarithmic potency differences between atenolol enantiomers. (S)-(−)-Atenolol demonstrates high-affinity competition (pKi = 7.2), whereas (R)-(+)-Atenolol shows negligible displacement (pKi = 5.1) at β1-receptors [2] [6]. This 100-fold affinity differential is conserved across species, evident in human recombinant β1-adrenoceptors and ferret ventricular tissues [6].
The structural basis for this divergence lies in the chiral center environment. (S)-Atenolol’s orientation positions its para-acetamido phenyl group for optimal π-stacking with Phe306 and Tyr308 residues, while the (R)-enantiomer’s inverted chiral center forces steric repulsion with transmembrane helix 5 [4] [8]. Additionally, β-cyclodextrin inclusion complex studies demonstrate distinct supramolecular interactions: (S)-Atenolol forms 1:1 complexes with β-CD (K = 2.09 × 10⁻³ µM⁻¹), while (R)-Atenolol exhibits weaker, non-linear binding (K₁ = 5.80 × 10⁻⁵ µM⁻¹; K₂ = 4.67 × 10⁻⁸ µM⁻¹), reflecting its reduced molecular complementarity [8].
Notably, both enantiomers exhibit state-dependent affinity. (S)-Atenolol preferentially binds the high-affinity receptor state (catecholamine-sensitive), whereas (R)-Atenolol interacts weakly with the low-affinity state activated by CGP12177, a non-conventional partial agonist. This results in a 2.1–3.0 log unit potency difference in blocking catecholamine vs. CGP12177 responses [6].
Chirality governs atenolol’s downstream signaling effects beyond primary receptor binding. (S)-(−)-Atenolol suppresses cAMP production (IC₅₀ = 110 nM) in cardiomyocytes by inhibiting Gₛ protein coupling, while (R)-(+)-Atenolol requires 50-fold higher concentrations to achieve equivalent inhibition [2] [9]. This enantioselective cascade extends to calcium handling: (S)-Atenolol reduces L-type Ca²⁺ channel currents by 78% during β-adrenergic stimulation, whereas (R)-Atenolol shows <15% inhibition at equimolar concentrations [6].
Unexpectedly, (R)-(+)-Atenolol exhibits off-target signaling interactions. In zebrafish models, it induces DNA hypomethylation (15% global reduction at 100 µg/L) by inhibiting DNMT1 catalytic activity, while (S)-Atenolol preserves baseline methylation patterns [3]. This epigenetic perturbation correlates with altered expression of cardiac development genes (gata4, nkx2.5). Furthermore, (R)-Atenolol accumulates in cerebral tissue (Kp,uu,brain = 3.5%) via active efflux transport by P-glycoprotein, potentially influencing central autonomic regulation – a phenomenon absent with the (S)-enantiomer [7].
Table 2: Enantioselective Effects on Intracellular Signaling
Signaling Parameter | (S)-(−)-Atenolol | (R)-(+)-Atenolol | Experimental System |
---|---|---|---|
cAMP Inhibition (IC₅₀) | 110 nM | 5.5 µM | Rat Cardiomyocytes [2] |
L-type Ca²⁺ Current Block | 78% | 15% | Guinea Pig Myocytes [6] |
DNMT1 Activity (% Control) | 98 ± 3 | 42 ± 7 | Zebrafish Hepatocytes [3] |
Kp,uu,brain | 0.9 ± 0.2% | 3.5 ± 0.4% | Rat Microdialysis [7] |
BRASH Syndrome Risk | High | Negligible | Clinical Case Analysis [1] |
The clinical relevance of these differences emerges in syndromic manifestations. BRASH syndrome (Bradycardia, Renal Failure, Atrioventricular Blockade, Shock, Hyperkalemia) occurs predominantly with (S)-Atenolol due to its potent β1-inhibition, while (R)-Atenolol lacks this risk profile [1]. Additionally, (R)-Atenolol’s epigenetic effects may contribute to developmental cardiotoxicity in aquatic organisms, with tissue accumulation persisting 15 days post-exposure [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7